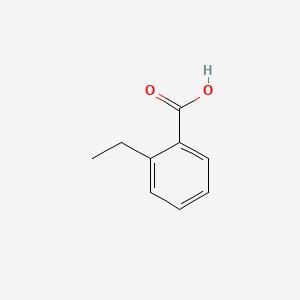

2-Ethylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids, as a class of organic compounds, are fundamental building blocks and intermediates in various chemical transformations. Their reactivity is primarily governed by the interplay between the aromatic ring and the carboxylic acid functional group, as well as the nature and position of any substituents on the ring. 2-Ethylbenzoic acid, with its ortho-ethyl substituent, presents a case study for understanding steric and electronic effects on the reactivity of benzoic acid derivatives. The presence of the ethyl group in close proximity to the carboxylic acid can influence reaction pathways, acidity, and interactions with catalysts and reagents.

Historical Perspectives on Synthetic and Mechanistic Investigations of this compound

Historically, the synthesis of substituted benzoic acids, including this compound, has been approached through various methods. Early investigations likely involved the oxidation of appropriately substituted alkylbenzenes or the carboxylation of organometallic reagents derived from substituted halobenzenes. For instance, the oxidation of 2-ethyltoluene could yield this compound. asmarya.edu.ly Mechanistic studies have focused on understanding the reaction pathways involved in its formation and its subsequent transformations. Research has explored reactions where this compound acts as a starting material or an intermediate, such as in the synthesis of amides or other complex molecules. Investigations into reactions involving related compounds, such as the study of elimination reactions of 2-arylethyltrimethylammonium salts, provide insights into mechanistic principles applicable to understanding the behavior of ethyl-substituted aromatic systems. cdnsciencepub.com

Significance of this compound in Contemporary Organic Synthesis and Chemical Research

In contemporary organic synthesis, this compound serves as a valuable building block for the construction of more complex organic molecules. Its carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The presence of the ethyl group on the aromatic ring also allows for further functionalization through reactions like oxidation or halogenation, often with specific regioselectivity influenced by the existing substituents. cmu.edu

Research findings highlight the utility of this compound in various synthetic routes. For example, it can be converted to its acyl chloride, a highly reactive intermediate used in the synthesis of amides and esters. Studies have also explored its use in the synthesis of heterocyclic compounds or as a precursor for intermediates with potential biological activities. ontosight.aigoogle.com The study of its reactions under different catalytic conditions, including biocatalysis, provides insights into developing more selective and efficient synthetic methodologies. uq.edu.au Furthermore, this compound and its derivatives are investigated in the context of developing new materials and in the synthesis of pharmacologically active substances. ontosight.aigoogle.com

The physical and chemical properties of this compound are well-characterized, contributing to its predictable behavior in synthetic schemes. It is described as a white crystalline solid with a melting point typically ranging from 62-66 °C or 73-76 °C and a boiling point around 297-299 °C or 259.7 °C. guidechem.comsigmaaldrich.comchemicalbook.comlookchem.comchembk.com Its solubility in water is low. guidechem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | guidechem.comnih.gov |

| Molecular Weight | 150.17 g/mol | lookchem.comfishersci.ca |

| CAS Registry Number | 612-19-1 | guidechem.comnih.gov |

| PubChem CID | 34170 | guidechem.comnih.gov |

| Appearance | White to off-white crystalline powder | guidechem.comlookchem.com |

| Melting Point | 62-66 °C or 73-76 °C | guidechem.comsigmaaldrich.comchemicalbook.comlookchem.comchembk.com |

| Boiling Point | 297-299 °C or 259.7 °C | guidechem.comlookchem.comchembk.com |

| Solubility in Water | Sparingly soluble (1.1 g/L at 25 °C) | guidechem.com |

| pKa | 3.79 (at 25 °C) | guidechem.comlookchem.comchembk.com |

Detailed research findings often involve spectroscopic analysis (such as NMR and IR) to confirm the structure of this compound and its derivatives synthesized in research laboratories. asmarya.edu.lyijpsr.com Mechanistic investigations may employ techniques like kinetic studies and isotopic labeling to elucidate reaction pathways and transition states. cdnsciencepub.com The study of related compounds, such as 4-ethylbenzoic acid, also contributes to the broader understanding of the reactivity of ethyl-substituted benzoic acids. asmarya.edu.lycmu.eduorgsyn.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMMPMYKMDITEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901712 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-19-1, 28134-31-8 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethylbenzoic Acid and Its Precursors

Chemo- and Regioselective Routes to 2-Ethylbenzoic Acid

The synthesis of this compound necessitates methodologies that ensure both the correct functional groups are introduced (chemoselectivity) and that they are placed at the desired positions on the benzene (B151609) ring (regioselectivity), specifically at the ortho position relative to each other.

One historical approach to synthesizing ethylbenzoic acid involved the reaction of ethylbenzene (B125841). While early methods explored reactions like the synthesis from ethylbenzol, these often proved more complicated than initially represented by simple equations, with the quantity of acid obtained varying considerably rsc.org.

Modern approaches often involve the functionalization of appropriately substituted benzene rings or the modification of existing ortho-disubstituted compounds. For instance, this compound can be synthesized through the oxidation of a precursor. One described route involves the oxidation of 2-ethyltoluene. scribd.com Another general approach for synthesizing aromatic carboxylic acids, including substituted ones, is the oxidation of aldehydes using catalysts like diphenyl diselenide and hydrogen peroxide. mdpi.com

Regioselectivity is a critical aspect, particularly when starting from less substituted precursors like ethylbenzene. Electrophilic aromatic substitution reactions on ethylbenzene typically yield a mixture of ortho and para isomers, with the ethyl group being an ortho, para-director. masterorganicchemistry.com Achieving high selectivity for the ortho product often requires specific directing groups or controlled reaction conditions.

For example, the synthesis of 2-amino-6-ethylbenzoic acid, a related compound, has been explored through the reduction of 7-amino-3-methylphthalide (B179308) or 7-amino-3-hydroxy-3-methylphthalide using hydrogenation catalysts like Raney nickel or palladium-based catalysts under specific pH conditions. google.com This highlights how the structure of a precursor and carefully chosen reaction conditions can influence the final product's regiochemistry.

Another method for the synthesis of ortho-(4-ethylbenzoyl)benzoic acid involves reacting phthalic anhydride (B1165640) with ethylbenzyne under specific conditions using HF and BF₃. prepchem.com While this is a synthesis of a related compound, it illustrates the use of specific reagents and conditions to achieve complex structures with defined regiochemistry.

The direct carboxylation of sp³ C-H bonds, such as those in benzylic positions, with CO₂ remains an area of exploration. acs.org While significant progress has been made for sp and sp² C-H bonds, regioselective carboxylation at the benzylic position to yield ortho-substituted products like this compound from ethylbenzene can be challenging without directing groups.

Novel Catalytic Approaches in the Synthesis of this compound

Catalysis plays a vital role in developing efficient and selective routes to this compound and its precursors. Various catalytic systems have been investigated for the functionalization of aromatic rings and the transformation of functional groups.

Metal-catalyzed C-H activation has emerged as a powerful strategy for regioselective functionalization of arenes. For instance, Rhodium(I)-catalyzed direct C-H carboxylation of aromatic compounds under ambient CO₂ pressure has been reported, utilizing chelation-assisted C-H activation. nih.gov While the examples provided in this context include benzoic acid and substituted benzoic acids, this type of approach holds potential for the regioselective carboxylation of ethylbenzene or related precursors to favor the ortho product. Palladium-catalyzed C2-regioselective arylation of aromatic acids has also been demonstrated, leading to the construction of complex polycyclic structures. rsc.org

Copper-catalyzed reactions have also shown promise in achieving regioselectivity. A copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids demonstrates remarkable chemo- and regioselectivity, where only the bromide adjacent to the carboxylic acid is replaced. nih.gov This suggests that catalytic systems can be designed to exploit the presence of existing functional groups to direct reactivity to specific positions.

Photocatalysis, utilizing visible light, is another novel approach being explored for C-H bond functionalization. A visible-light-mediated carboxylation of benzylic C-H bonds with CO₂ has been reported under metal-free conditions, employing a photo-oxidized thiol as a hydrogen atom transfer catalyst. acs.org While the primary products discussed are 2-arylpropionic acids, this methodology represents a green chemistry approach to C-H carboxylation that could potentially be adapted or further developed for the synthesis of this compound precursors.

Enzymatic catalysis also offers a route to highly selective transformations. Chemo-enzymatic approaches combining enzymatic carboxylic acid reduction with subsequent reactions like the Wittig reaction have been developed for the synthesis of α,β-unsaturated esters. researchgate.net While not directly applied to this compound synthesis in the provided context, this illustrates the potential of using enzymes to achieve specific chemical transformations with high chemo- and regioselectivity under mild conditions.

Catalytic ozonolysis is another method explored for the preparation of aromatic carboxylic acids. google.com This approach can be applied to oxidize suitable precursors to yield the desired carboxylic acid functionality.

Green Chemistry Principles in the Derivation of this compound

The application of green chemistry principles in the synthesis of this compound focuses on minimizing environmental impact through the reduction or elimination of hazardous substances and the development of more sustainable processes.

One key aspect of green chemistry is the use of environmentally friendly solvents or solvent-free conditions. The selenium-catalyzed oxidation of aldehydes using aqueous hydrogen peroxide as the oxidant and water as the solvent exemplifies a green approach to synthesizing carboxylic acids. mdpi.com This method avoids the use of organic solvents, which are often volatile and toxic.

Another principle is the use of catalysts that are less toxic and more sustainable than traditional reagents. The exploration of metal-free photocatalytic systems for C-H carboxylation aligns with this principle. acs.org Similarly, the use of heterogeneous catalysts or catalysts that can be easily recycled contributes to greener processes.

Minimizing waste is also a crucial aspect of green chemistry. Developing synthetic routes with high atom economy, where a large proportion of the atoms of the reactants are incorporated into the final product, reduces the amount of waste generated. Efficient catalytic processes that proceed with high yields and minimal by-products are therefore desirable.

Flow chemistry techniques are also being explored to enhance the sustainability of chemical processes. Recent advances in flow chemistry for the synthesis of benzamide (B126) derivatives, which can be derived from benzoic acids, emphasize green chemistry principles by offering enhanced control over reaction parameters and improved safety.

Chemical Reactivity and Transformation Pathways of 2 Ethylbenzoic Acid

Electrophilic Aromatic Substitution Patterns in 2-Ethylbenzoic Acid

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic rings. In this compound, the presence of two substituents, an ethyl group and a carboxylic acid group, directs the position of incoming electrophiles. The ethyl group (-CH2CH3) is an alkyl substituent, which is generally considered an activating and ortho, para-directing group in EAS reactions due to its electron-donating inductive effect and hyperconjugation. The carboxylic acid group (-COOH), on the other hand, is typically a deactivating and meta-directing group due to its electron-withdrawing resonance and inductive effects.

When two substituents are present on the benzene (B151609) ring, the regioselectivity of EAS is determined by the combined directing effects of both groups. lumenlearning.comlibretexts.org In cases where the directing effects are opposed, the more activating group usually dictates the position of substitution. lumenlearning.comlibretexts.org For this compound, the ethyl group is activating and ortho, para-directing relative to itself, while the carboxylic acid group is deactivating and meta-directing relative to itself. Considering the relative positions, the ethyl group at the ortho position to the carboxylic acid will influence substitution on the ring.

Studies on disubstituted benzenes indicate that when an activating group and a deactivating group are present, the incoming electrophile is primarily directed by the activating group. lumenlearning.comlibretexts.org Therefore, in this compound, the ethyl group's directing influence is expected to play a significant role. However, the ortho position to the ethyl group is already substituted by the carboxylic acid, and the para position to the ethyl group is also the meta position to the carboxylic acid. The meta positions to the ethyl group are ortho and para to the carboxylic acid.

Specific research on the chlorination of this compound has been noted as an example of how the directing effects work in practice in disubstituted benzenes. lumenlearning.comlibretexts.org While the precise major products of EAS on this compound can be complex due to the competing influences and steric hindrance from the ortho substituents, the ethyl group's activating nature would favor substitution on the ring carbons it activates.

Carboxylic Acid Functional Group Derivatizations of this compound

The carboxylic acid functional group in this compound undergoes characteristic reactions, including the formation of esters and amides, as well as reduction and decarboxylation.

Esterification and Amidation Reaction Mechanisms

Esterification of carboxylic acids typically involves the reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in a reversible process known as Fischer esterification. scribd.comyoutube.comchemguide.co.uk The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack by the alcohol on the carbonyl carbon, proton transfer, elimination of water, and finally deprotonation to yield the ester. scribd.comyoutube.comchemguide.co.uk

Amidation involves the reaction of a carboxylic acid with an amine to form an amide bond. brainly.comluxembourg-bio.com This reaction usually requires activation of the carboxylic acid or elevated temperatures and often a catalyst to facilitate the dehydration. brainly.com One common approach is the direct condensation of the carboxylic acid with ammonia (B1221849) or a primary amine, which typically requires heat and a catalyst. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with amines to form amides under milder conditions. The acyl chloride route involves treating the carboxylic acid with a chlorinating agent like oxalyl chloride. The mechanism of amidation generally involves nucleophilic attack of the amine nitrogen on the carboxylic acid carbonyl carbon, followed by the elimination of water. brainly.com

Reduction and Decarboxylation Pathways

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation involves the conversion of the carboxyl group (-COOH) to a hydroxylmethyl group (-CH2OH).

Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide. While simple aromatic carboxylic acids are generally resistant to decarboxylation, especially under mild conditions, this reaction can be promoted by various methods, including high temperatures, the presence of catalysts (such as copper compounds), or through specific reaction pathways involving activated intermediates. researchgate.netafinitica.com Decarboxylation can occur through different mechanisms depending on the structure of the acid and the reaction conditions. For aromatic carboxylic acids, this often requires forcing conditions or specific catalysts to overcome the stability of the aromatic system. researchgate.netafinitica.com

Ortho-Substituent Effects on the Reactivity of this compound

The presence of the ethyl group at the ortho position to the carboxylic acid in this compound leads to significant "ortho effects". The ortho effect is a phenomenon observed in ortho-substituted aromatic compounds where the substituent influences the reactivity and properties of the functional group more significantly than if it were at the meta or para position. quora.comquora.comwikipedia.org These effects can be a combination of steric, electronic, and intramolecular interactions. quora.comwikipedia.org

In the case of ortho-substituted benzoic acids, including this compound, the ortho substituent generally increases the acidity of the carboxylic acid group compared to benzoic acid itself and its meta and para isomers. quora.comquora.comwikipedia.org This increased acidity is often attributed to steric hindrance, which can force the carboxylic acid group out of the plane of the benzene ring. quora.comwikipedia.org This twisting inhibits the resonance interaction between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion relative to the undissociated acid, thereby increasing acidity. quora.comwikipedia.org The ethyl group's steric bulk contributes to this effect.

Beyond acidity, the ortho ethyl group can also influence the rate and regioselectivity of reactions involving both the carboxylic acid and the aromatic ring due to steric hindrance and potential electronic effects. For instance, reactions at the carboxylic acid group might be sterically hindered by the adjacent ethyl group. Similarly, electrophilic substitution on the aromatic ring will be influenced by the steric bulk of both the ethyl and carboxylic acid groups at the ortho positions. lumenlearning.comlibretexts.org

Formation of Heterocyclic Systems Utilizing this compound Derivatives

Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic systems. The presence of both the aromatic ring and the carboxylic acid (or its derivatives) with an ortho ethyl group provides potential sites for cyclization reactions.

While direct examples of heterocyclic synthesis specifically starting from this compound itself were not extensively detailed in the search results, related benzoic acid derivatives with ortho substituents are known to be utilized in the formation of fused heterocyclic rings. For example, methods for producing 2-substituted-3,4-fused heterocyclic benzoic acids have been described, often involving reactions with substituted benzoic acid precursors. googleapis.com The ortho relationship between substituents on the benzoic acid core is crucial for facilitating the cyclization that leads to the fused heterocyclic system.

The carboxylic acid group can be modified (e.g., converted to an amide or ester), or the ethyl group can be functionalized to introduce reactive centers that can participate in intramolecular cyclization reactions with the aromatic ring or other suitably placed functional groups. Research into the synthesis of complex molecules, such as certain pharmaceutical intermediates or materials, often involves building heterocyclic structures upon a substituted aromatic core like that found in this compound.

Sophisticated Spectroscopic and Crystallographic Investigations of 2 Ethylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformation Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and analyzing the conformation of organic molecules like 2-ethylbenzoic acid in solution. acs.orgyoutube.com ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different hydrogen and carbon environments within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals offer crucial information about the connectivity and relative positions of atoms. For this compound, the ethyl group protons and carbons, as well as the aromatic ring protons and the carboxylic acid proton and carbon, each exhibit distinct signals. Analysis of the chemical shifts of the aromatic protons, particularly those ortho to the ethyl and carboxylic acid groups, can provide insights into the electronic and steric effects of these substituents. The presence of the ethyl group at the ortho position can influence the conformation of the carboxylic acid group due to steric interactions.

While specific detailed ¹H and ¹³C NMR data for this compound were not extensively detailed in the search results, general principles of NMR apply. ¹H NMR would show signals for the methyl protons (a triplet), the methylene (B1212753) protons (a quartet), the aromatic protons (a complex pattern due to coupling), and the acidic proton (a singlet, typically broad). acs.org ¹³C NMR would show distinct signals for the methyl carbon, the methylene carbon, the aromatic ring carbons (including the substituted carbons and the protonated carbons), and the carboxylic acid carbon. acs.org The chemical shift of the carboxylic acid carbon is typically found in the range of 160-180 ppm. libretexts.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced two-dimensional (2D) NMR techniques are invaluable for confirming structural assignments and establishing through-bond and through-space correlations, which are particularly useful for complex molecules or for verifying assignments in crowded 1D spectra. acs.orgsemanticscholar.orgresearchgate.net

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds. acs.orggithub.io For this compound, a COSY spectrum would show cross-peaks between the methyl protons and the methylene protons of the ethyl group, confirming their connectivity. It would also show cross-peaks between adjacent aromatic protons, helping to assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons with the carbons to which they are directly attached (one-bond correlation). acs.orggithub.io This technique is essential for assigning ¹³C signals to their corresponding ¹H signals. An HSQC spectrum of this compound would show cross-peaks for each CH, CH₂, and CH₃ group. Quaternary carbons, such as the carbon bearing the carboxylic acid group and the carbon bearing the ethyl group on the aromatic ring, would not appear in the standard HSQC spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by typically two or three bonds (and sometimes more). acs.orggithub.io This technique is crucial for establishing connectivity across quaternary carbons and for confirming the positions of substituents on aromatic rings. For this compound, HMBC correlations would be observed between the methylene protons and the aromatic carbon to which the ethyl group is attached, as well as adjacent aromatic carbons. Correlations between aromatic protons and the carboxylic acid carbon, or between the methylene protons and the carboxylic acid carbon, could help confirm the attachment of the carboxylic acid group to the ring and its position relative to the ethyl group. github.io

While specific 2D NMR data for this compound were not provided in the search results, these techniques are routinely applied in structural elucidation and would be essential for a comprehensive conformational analysis, particularly in solution where different conformers might exist. acs.orgsemanticscholar.orgresearchgate.net

X-ray Diffraction Studies of Crystalline this compound and its Complexes

X-ray diffraction is a fundamental technique for determining the precise arrangement of atoms in the crystalline state, providing detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. ebi.ac.ukrcsb.orgresearchgate.netresearchgate.net

While a direct crystal structure of pure this compound was not found in the search results, studies on related benzoic acid derivatives and complexes involving ethylbenzoic acid ligands highlight the insights obtainable from X-ray diffraction. Benzoic acids commonly form centrosymmetric dimers in the solid state through strong O-H⋯O hydrogen bonds between the carboxylic acid groups. researchgate.netresearchgate.net This dimerization motif is a characteristic feature of carboxylic acid crystal structures. researchgate.net

Although specific crystallographic data for pure this compound were not retrieved, it is highly probable that it crystallizes in a space group that allows for the formation of the characteristic carboxylic acid dimer stabilized by O-H⋯O hydrogen bonds, similar to other benzoic acid derivatives. researchgate.netresearchgate.net The ethyl group's position would influence the specific packing arrangement and potentially introduce additional C-H⋯O or C-H⋯π interactions. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomerism Elucidation

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are sensitive to the functional groups present in a molecule and their local environment, making them valuable for studying hydrogen bonding and tautomerism. google.com

For carboxylic acids like this compound, FT-IR spectroscopy is particularly useful for identifying the characteristic ν(O-H) stretching vibration of the carboxylic acid group and the ν(C=O) stretching vibration. In the solid state, where carboxylic acids often form hydrogen-bonded dimers, the O-H stretching band appears as a broad absorption in the region of 2500-3300 cm⁻¹. google.com The C=O stretching band is typically observed around 1680-1710 cm⁻¹. The position and breadth of these bands are sensitive to the strength and nature of the hydrogen bonding.

Raman spectroscopy complements FT-IR by providing information about different vibrational modes, often those involving less polar bonds or symmetric vibrations. While specific FT-IR or Raman spectra for this compound were not detailed, studies on related benzoic acid derivatives indicate that these techniques can confirm the presence of the carboxylic acid dimer through characteristic vibrational modes associated with the hydrogen-bonded ring system.

Tautomerism, the existence of isomers that are in rapid equilibrium, often involves the migration of a proton and a change in bonding. nih.gov While keto-enol tautomerism is common in systems with carbonyl groups and adjacent acidic protons, tautomerism in simple benzoic acids like this compound is less prevalent under typical conditions. However, vibrational spectroscopy could potentially detect subtle changes in bond lengths and angles if different tautomeric forms were present, although this is more commonly studied in systems where tautomerism is readily interconverting, such as heterocycles or compounds with activating groups. nih.gov

The search results did not provide specific details on tautomerism studies of this compound using vibrational spectroscopy. However, FT-IR and Raman would be effective in confirming the presence of the carboxylic acid functional group and investigating the nature of hydrogen bonding in different phases (solid, solution) or in complexes. researchgate.netgoogle.com

Mass Spectrometry Fragmentation Pathways for Structural Elucidation of this compound

Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern under ionization conditions. massspeclab.comshd.org.rs Electron ionization (EI) mass spectrometry typically produces a molecular ion (M⁺•) and fragment ions resulting from the cleavage of chemical bonds. Analysis of the fragmentation pattern can provide valuable structural information. youtube.comlibretexts.org

For carboxylic acids, common fragmentation pathways observed in EI-MS include the loss of the hydroxyl group (•OH, mass 17), leading to an [M-17]⁺ ion, and the loss of the carboxyl group (•COOH, mass 45), leading to an [M-45]⁺ ion. libretexts.org Cleavage of bonds adjacent to the carbonyl group is also frequently observed. libretexts.org

For this compound, the molecular ion would be expected at m/z 150 (for the most abundant isotope). uni.lu Fragmentation would likely involve pathways related to both the carboxylic acid group and the ortho-ethyl substituent. The presence of the ethyl group at the ortho position can lead to "ortho effects," where the proximity of the two groups influences the fragmentation pathways. researchgate.net

Based on general fragmentation patterns of alkyl-substituted aromatic carboxylic acids, potential fragmentation pathways for this compound could include:

Loss of •OH (m/z 150 - 17 = 133). libretexts.org

Loss of •COOH (m/z 150 - 45 = 105). libretexts.org

Fragmentation involving the ethyl group, such as the loss of a methyl radical (•CH₃, mass 15) or an ethyl radical (•CH₂CH₃, mass 29).

Rearrangement processes facilitated by the ortho-ethyl group, potentially leading to the loss of water (H₂O, mass 18) through an ortho effect mechanism, as observed in 2-methylbenzoic acid. researchgate.net The loss of water from the molecular ion of 2-methylbenzoic acid is a known ortho effect fragmentation. researchgate.net

While specific detailed fragmentation data for this compound were not found, the fragmentation pattern would be a fingerprint of its structure, and the presence of ions corresponding to the loss of expected fragments would support the proposed structure. High-resolution mass spectrometry can provide the elemental composition of the molecular and fragment ions, further aiding in structural confirmation. massspeclab.com

Theoretical and Computational Chemistry of 2 Ethylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Typically, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to optimize the molecular geometry and calculate electronic properties. For substituted benzoic acids, the nature and position of the substituent group significantly influence the electronic structure. The ethyl group at the ortho position in 2-Ethylbenzoic acid is expected to have both inductive and steric effects. The inductive effect of the alkyl group would slightly increase the electron density in the benzene (B151609) ring, while the steric hindrance between the ethyl group and the carboxylic acid group could lead to a non-planar arrangement, affecting the conjugation between the carboxyl group and the aromatic ring.

A detailed study would involve calculating parameters such as orbital energies, the HOMO-LUMO energy gap, and the electrostatic potential map. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the electronic excitation energies of the molecule. While general studies on substituted benzoic acids exist, specific data tables detailing the calculated molecular orbital energies and compositions for this compound are not readily found in the surveyed literature.

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to study the reactivity of chemical compounds. By calculating various reactivity descriptors, DFT can predict the sites and likelihood of chemical reactions. Key descriptors include the Fukui function (which identifies the most electrophilic and nucleophilic sites in a molecule), global hardness and softness (which relate to the stability and reactivity of the molecule), and the electrophilicity index.

For this compound, DFT calculations could be used to understand how the ethyl substituent influences the reactivity of the carboxylic acid group and the aromatic ring. For instance, the acidity (pKa) of the carboxylic acid could be predicted and compared with experimental values. Furthermore, the susceptibility of the aromatic ring to electrophilic or nucleophilic attack could be assessed. A comprehensive DFT study on the decarboxylation of benzoic acid has been performed, providing a framework for how such a reaction could be modeled for this compound. However, specific DFT studies detailing the reactivity descriptors and their implications for the specific reactions of this compound are not prominently featured in the available literature.

Molecular Dynamics Simulations of this compound in Solvated Environments

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in different solvents. These simulations can provide insights into solvation structures, the formation of hydrogen bonds between the carboxylic acid group and solvent molecules, and the aggregation behavior of this compound molecules in solution.

Prediction of Reaction Mechanisms and Transition States for this compound Transformations

A significant application of computational chemistry is the elucidation of reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, this could involve studying various transformations, such as esterification, amide formation, or reactions on the aromatic ring.

2 Ethylbenzoic Acid As a Key Intermediate and Precursor in Advanced Chemical Applications

Role in the Synthesis of Fine Chemicals and Intermediates

2-Ethylbenzoic acid is a key precursor in the synthesis of several important fine chemicals and intermediates. Its reactivity allows for the construction of more complex molecular frameworks, which are valuable in various fields, including pharmaceuticals and specialty chemicals.

Notable synthetic applications of this compound include its use as a substrate for the microbial asymmetric synthesis of (S)-3-methylphthalide. chemicalbook.comorganic-chemistry.org Phthalides are a class of compounds with significant biological activity, and asymmetric synthesis is crucial for producing enantiomerically pure compounds for pharmaceutical applications.

Furthermore, this compound is employed in the synthesis of γ-lactones. chemicalbook.comorganic-chemistry.org γ-Lactones are prevalent structural motifs in many natural products and are known for their diverse biological activities. They are also important intermediates in the synthesis of various organic compounds. The transformation of this compound into these lactone structures highlights its utility in creating heterocyclic systems.

Another significant application is in the production of bis(2-ethylbenzoyl)peroxide. chemicalbook.comorganic-chemistry.org This organic peroxide can be used as a polymerization initiator, a curing agent for resins, and in other applications where a source of free radicals is required. The synthesis of this peroxide from this compound demonstrates the acid's role as a precursor to reactive and industrially relevant molecules. A related compound, 2-(4'-ethylbenzoyl)benzoic acid, is a crucial intermediate in the industrial production of 2-ethylanthraquinone, which is used in the manufacturing of hydrogen peroxide.

Table 1: Selected Fine Chemicals and Intermediates Synthesized from this compound

| Precursor | Product | Significance of Product |

| This compound | (S)-3-Methylphthalide | Biologically active compound, chiral building block in pharmaceutical synthesis. |

| This compound | γ-Lactones | Structural motif in natural products, versatile synthetic intermediates. |

| This compound | bis(2-Ethylbenzoyl)peroxide | Polymerization initiator, curing agent. |

| 2-(4'-ethylbenzoyl)benzoic acid | 2-Ethylanthraquinone | Key component in the hydrogen peroxide production process. |

Application in Polymer and Material Science as a Monomer or Modifier

While direct applications of this compound as a monomer in large-scale polymer production are not extensively documented, its structural features suggest potential roles in polymer and material science. Carboxylic acids and their derivatives can be incorporated into polymer chains, for example, through esterification to form polyesters. The presence of the ethyl group could influence the physical properties of such polymers, potentially increasing flexibility or altering solubility characteristics.

In the context of polymer modification, benzoic acid derivatives can be used to alter the properties of existing polymers. For instance, they can be grafted onto polymer backbones to introduce specific functionalities. The carboxylic acid group of this compound could be used to attach it to a polymer, while the ethyl-substituted aromatic ring would modify the surface properties or the bulk characteristics of the material.

Another potential application is the use of carboxylic acids as chain transfer agents in controlled radical polymerization. In such processes, the acid can influence the molecular weight of the resulting polymer. Weak organic acids can act as chain transfer agents in certain copolymerization processes, such as that of CO2 and propylene oxide, which is used to produce polyols for polyurethanes. This suggests a potential, though not yet widely explored, role for this compound in controlling polymer chain length and architecture.

Derivatives of this compound in Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Benzoic acid and its derivatives are excellent building blocks for supramolecular chemistry due to the ability of the carboxylic acid group to form robust hydrogen-bonded dimers.

Derivatives of this compound can be designed to self-assemble into complex supramolecular architectures. The carboxylic acid group can participate in hydrogen bonding, while the ethyl-substituted phenyl ring can engage in π-π stacking and hydrophobic interactions. By modifying the this compound molecule with other functional groups, it is possible to program the self-assembly process to create specific structures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

Table 3: Intermolecular Interactions of this compound Derivatives in Supramolecular Assemblies

| Type of Interaction | Molecular Moiety Involved | Role in Supramolecular Structure |

| Hydrogen Bonding | Carboxylic acid groups | Formation of dimers and chains, providing structural directionality. |

| π-π Stacking | Phenyl rings | Contributes to the stability of layered or columnar structures. |

| Hydrophobic Interactions | Ethyl groups | Can influence the packing of molecules and the overall solubility of the assembly. |

| van der Waals Forces | Entire molecule | General attractive forces that contribute to the cohesion of the assembly. |

Environmental Transformation and Degradation Pathways of 2 Ethylbenzoic Acid: Academic Perspectives

Abiotic Degradation Mechanisms (Photolysis, Hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, can play a significant role in the environmental transformation of organic compounds. Photolysis involves the direct or indirect breakdown of a substance by light. Hydrolysis is a reaction with water that can cleave chemical bonds.

While general principles of photolysis and hydrolysis apply to organic acids, specific detailed studies focusing solely on the abiotic degradation mechanisms of 2-ethylbenzoic acid were not extensively found in the provided search results. Research on the photolysis of related compounds, such as N-substituted salicylic (B10762653) acid amides, indicates that UV irradiation can lead to the excitation of amide groups and the formation of radical products under certain conditions. researchgate.net Studies on the degradation of other substances, like eprosartan, under stress conditions including photolysis and hydrolysis, highlight that degradation products can vary depending on the specific environmental conditions (e.g., pH and light exposure). eurjchem.com

The low water solubility of this compound may influence its susceptibility to hydrolysis in aquatic environments. thermofisher.com However, without specific studies on this compound itself, the extent and mechanisms of its abiotic degradation remain an area requiring further dedicated research.

Biotransformation Pathways in Environmental Systems (Microbial Degradation)

Biotransformation, particularly microbial degradation, is a primary mechanism for the removal of many organic pollutants from the environment. Microorganisms, including bacteria and fungi, possess enzymatic pathways capable of breaking down complex organic molecules.

Research indicates that benzoic acid derivatives, including ethylbenzoic acids, can undergo microbial degradation. Studies on the biodegradation of diclofenac (B195802), a pharmaceutical compound, have identified 4-ethylbenzoic acid, 6-ethyl-3-octyl ester as a potential metabolite in degradation pathways mediated by bacterial strains like Achromobacter spanius and Achromobacter piechaudii. nih.govresearchgate.net This suggests that microbial processes can transform ethylated benzoic acid structures.

Furthermore, studies on the biodegradation of aromatic hydrocarbons in contaminated groundwater under nitrate-reducing conditions have shown the degradation of various aromatic compounds. oup.com While this compound was not explicitly mentioned in this context, the degradation of related monoaromatic hydrocarbons like ethylbenzene (B125841) suggests the potential for microbial communities to metabolize ethyl-substituted aromatic rings. oup.com

Engineered microbial pathways have also been explored for the degradation of alkylbenzoates. Research on the TOL plasmid of Pseudomonas demonstrated the restructuring of a catabolic pathway to process 4-ethylbenzoate. nih.gov This involved modifying the pathway to overcome limitations in the induction of catabolic enzymes and the inactivation of key enzymes like catechol 2,3-dioxygenase by metabolic intermediates. nih.gov This highlights the capacity of microbial systems to adapt and degrade ethylbenzoic acid isomers, providing insights into potential biotransformation routes for this compound.

Metabolite Identification and Kinetic Studies of this compound Degradation

Identifying the intermediate metabolites formed during the degradation of this compound is crucial for understanding the complete degradation pathway and assessing the potential environmental persistence and toxicity of transformation products. Kinetic studies provide quantitative information on the rate at which degradation occurs under different environmental conditions.

While direct studies on the metabolites and kinetics of this compound degradation are limited in the provided search results, related research offers some insights. In the microbial degradation of diclofenac, 4-ethylbenzoic acid, 6-ethyl-3-octyl ester was identified as a metabolite. nih.govresearchgate.net This suggests that hydroxylation and esterification reactions might be involved in the biotransformation of related compounds.

Studies on the catalytic degradation of waste plastics containing polymers like PET have also identified 4-ethylbenzoic acid as a degradation product. scispace.com This indicates that thermal or catalytic processes can lead to the formation of ethylbenzoic acid isomers from larger molecules.

Kinetic studies on the degradation of other organic compounds, such as diclofenac photocatalytic degradation, have determined reaction rate constants under specific conditions. researchgate.net While these studies are not directly applicable to this compound, they illustrate the methodologies used to quantify degradation rates.

The lack of specific, detailed studies on the metabolite identification and degradation kinetics solely for this compound in various environmental matrices (e.g., soil, water, sediment) indicates a gap in the current academic literature. Further research is needed to elucidate the specific metabolic pathways and determine the kinetic parameters that govern the environmental persistence and fate of this compound.

Advanced Analytical Methodologies for the Detection and Characterization of 2 Ethylbenzoic Acid in Complex Matrices

Hyphenated Chromatographic Techniques (e.g., GC-MS/MS, LC-QTOF)

Hyphenated chromatographic techniques, which couple a separation method with a detection method, are widely used for analyzing complex samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including variants like LC-Quadrupole Time-of-Flight (LC-QTOF), are particularly valuable for the analysis of organic compounds like 2-Ethylbenzoic acid.

GC-MS is a well-established technique for the separation and identification of volatile and semi-volatile compounds. It involves separating components of a mixture based on their boiling points and interaction with a stationary phase in a GC column, followed by detection and identification based on their mass-to-charge ratio (m/z) fragmentation patterns in a mass spectrometer. GC-MS has been employed in studies involving the analysis of complex mixtures where compounds like 4-ethylbenzoic acid (an isomer of this compound) have been identified afjbs.comresearchgate.net. Specific GC-MS parameters used in the analysis of plant extracts where related compounds were detected include using helium as a carrier gas with a flow rate of 1.504 mL/min and a temperature gradient program ftstjournal.com. Another study utilized an Agilent 5975C inert 350 EI mass spectrometer for GC-MS analysis in reaction monitoring rsc.org. GC-MS is also used in non-target screening approaches to identify volatile organic compounds in various matrices, employing mass spectral libraries for identification researchgate.netmdpi.com.

| Parameter | Value (Example from Literature) | Source Context |

|---|---|---|

| Carrier Gas | Helium | Analysis of plant extract ftstjournal.com |

| Flow Rate | 1.504 mL/min | Analysis of plant extract ftstjournal.com |

| Initial Temperature | 50 °C | Analysis of plant extract ftstjournal.com |

| Temperature Gradient | 50-150°C at 3°C/min, then to 300°C at 10°C/min | Analysis of plant extract ftstjournal.com |

| Injection Volume | 1 µl | Analysis of plant extract afjbs.com |

| Injection Mode | Splitless | Analysis of plant extract ftstjournal.com |

| Mass Analyzer | MS DSQ II | Analysis of plant extract afjbs.com |

| Mass Spectrometer | Agilent 5975C inert 350 EI | Reaction monitoring rsc.org |

| Library Used | Willy spectral library | Analysis of plant extract afjbs.com |

| m/z Range (GC-Orbitrap) | 50–750 m/z | Ambient air analysis mdpi.com |

LC-QTOF MS combines the separation power of liquid chromatography with the high mass accuracy and sensitivity of a quadrupole time-of-flight mass analyzer. This technique is particularly useful for analyzing less volatile or thermally labile compounds. LC-QTOF MS is frequently applied in untargeted metabolomics and exposome analysis in complex biological matrices like serum and plasma, where a wide range of compounds are identified and characterized based on their accurate mass and fragmentation patterns sigmaaldrich.comnih.gov. Non-target screening studies have also utilized HPLC-QToF-HRMS for the analysis of polar chemicals in environmental samples researchgate.net. Parameters for LC-QTOF/MS analysis in metabolomics studies include using C18 columns and mobile phases consisting of water and methanol (B129727) or acetonitrile (B52724) with modifiers like ammonium (B1175870) acetate (B1210297) or formic acid sigmaaldrich.comnih.gov.

| Parameter | Value (Example from Literature) | Source Context |

|---|---|---|

| LC System | Agilent 1260 | Non-targeted metabolomics sigmaaldrich.com |

| Mass Spectrometer | Agilent 6550 QTOF/MS | Non-targeted metabolomics sigmaaldrich.com |

| Ionization Mode | Negative ESI | Non-targeted metabolomics sigmaaldrich.com |

| m/z Range | 80–600 | Non-targeted metabolomics sigmaaldrich.com |

| Column | Waters Acquity UPLC BEH C18 | LC–MS Metabolomic Analysis nih.gov |

| Mobile Phase A | 0.1% formic acid in water | Metabolomic analysis in plasma nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile | Metabolomic analysis in plasma nih.gov |

| Mass Spectrometer | Bruker Impact II ESI QTOF-MS | LC–MS Metabolomic Analysis nih.gov |

While direct studies detailing the application of GC-MS/MS or LC-QTOF specifically for the quantitative analysis of this compound in diverse complex matrices were not extensively found, the demonstrated capabilities of these hyphenated techniques for identifying and quantifying related compounds and a broad spectrum of organic molecules in complex samples highlight their potential applicability for this compound analysis.

Electrochemical Sensing Platforms for this compound

Electrochemical sensing platforms offer a potentially sensitive and cost-effective approach for the detection of chemical compounds. These platforms typically involve an electrode modified with a recognition element or material that interacts with the analyte, generating an electrical signal proportional to the analyte concentration.

Research on electrochemical sensing of carboxylic acids, such as benzoic acid (a closely related compound), has demonstrated the feasibility of this approach. Studies have reported the electrochemical determination of benzoic acid using modified electrodes, achieving detection limits in the micromolar range. For instance, the use of copper germanate nanowires as modified materials for glassy carbon electrodes showed detection limits of 6.3 µM and 0.91 µM for different electrochemical peaks of benzoic acid researchgate.net. Amperometric biosensors based on enzyme inhibition have also been developed for benzoic acid detection, with reported detection levels as low as 2x10-7 M researchgate.net.

| Analyte | Electrode Modification | Detection Limit | Linear Range | Source Context |

|---|---|---|---|---|

| Benzoic acid | Copper germanate nanowires/GCE | 6.3 µM | 0.01–2 mM | Electrochemical determination researchgate.net |

| Benzoic acid | Copper germanate nanowires/GCE | 0.91 µM | 0.001–2 mM | Electrochemical determination researchgate.net |

| Benzoic acid | Polyphenol oxidase biosensor | 2x10-7 M | Not specified | Amperometric biosensor researchgate.net |

While these studies demonstrate the potential of electrochemical methods for detecting carboxylic acids, specific research on the development or application of electrochemical sensing platforms directly targeting this compound was not identified in the provided search results. The development of selective recognition elements for this compound would be a key aspect of creating a dedicated electrochemical sensor for this compound.

Nuclear Magnetic Resonance-Based Quantitative Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and can also be used for quantitative analysis. Quantitative NMR (qNMR) allows for the determination of the concentration or purity of a compound by comparing the integrated signal area of specific resonances in the NMR spectrum to that of a known internal standard or to the signals of other components in a mixture nih.gov.

1H NMR spectroscopy is routinely used to confirm the structure of this compound, with its spectrum showing characteristic signals corresponding to the ethyl group and the aromatic protons thermofisher.comresearchgate.net. This structural specificity is fundamental to using NMR for identification and quantification in complex samples.

qNMR is particularly advantageous for analyzing mixtures without the need for complete separation and can provide information on the ratios of different components, including isomers nih.gov. Studies utilizing qNMR for the analysis of substituted benzoates have demonstrated its capability to quantify compounds and monitor reaction progress, even at relatively low concentrations. For example, quantitative 1H-NMR has been used to analyze substituted benzoates, with changes in concentration of ≥0.1 mM routinely recorded and concentrations as small as 0.05 mM observed. The method involves integrating specific proton signals and comparing them to an internal standard.

The application of qNMR to this compound in complex matrices would involve selecting a well-separated signal in its 1H NMR spectrum that does not overlap with signals from other matrix components. An internal standard with a known concentration and well-resolved signals would be added to the sample. The ratio of the integral of the selected this compound signal to the integral of the internal standard signal would then be used to determine the concentration of this compound. This approach is valuable for purity determination and for quantifying the compound in various formulations or environmental samples, provided that interfering signals from the matrix can be accounted for.

| Analytical Technique | Analyte (Context) | Quantitative Aspect/Detection Limit | Source Context |

|---|---|---|---|

| q1H-NMR | Substituted benzoates | ≥0.1 mM routinely recorded | Analysis of enzyme activity |

| q1H-NMR | Substituted benzoates | 0.05 mM observed | Analysis of enzyme activity |

| 1H-NMR | This compound (Purity) | Consistent with structure, >=98.0% (GC) | Purity assessment researchgate.net |

qNMR's ability to provide both structural confirmation and quantitative data simultaneously makes it a powerful tool for the comprehensive analysis of this compound, especially in scenarios where chromatographic methods might be challenging due to matrix complexity or the need to differentiate isomers.

Future Research Trajectories and Interdisciplinary Approaches for 2 Ethylbenzoic Acid Research

Innovations in Green Synthesis of 2-Ethylbenzoic Acid

The synthesis of chemical compounds is increasingly emphasizing environmentally benign methods. For this compound, innovations in green synthesis aim to reduce the use of hazardous substances, minimize waste, and improve energy efficiency. While the provided search results primarily discuss the synthesis of 2-ethylbenzamide (B1283469) from this compound and the synthesis of 2-amino-6-ethylbenzoic acid google.comacs.org, they also touch upon green chemistry principles in related reactions.

One approach highlighted involves flow chemistry techniques for the synthesis of benzamide (B126) derivatives, which can offer enhanced control over reaction parameters, improved safety, and potentially continuous processing . This suggests that applying flow chemistry to the synthesis of this compound itself, or its precursors, could be a promising avenue for green synthesis.

Another relevant area is the use of heterogeneous catalysts in sustainable synthesis. Research into the use of graphitic carbon nitride (g-C3N4) as a photocatalyst for the sustainable synthesis of (hetero)aryl acids under visible light irradiation has been reported rsc.orgresearchgate.net. Although this compound is mentioned as a compound analyzed in this context, the research focuses on the synthesis of aryl acids from other starting materials using g-C3N4 catalysis rsc.orgresearchgate.net. Future work could explore the direct synthesis of this compound using similar photocatalytic or other heterogeneous catalytic systems under mild conditions.

Traditional methods for synthesizing carboxylic acids often involve strong oxidants that are ecologically questionable rptu.de. Developing alternative, greener oxidation methods for appropriate precursors to this compound is another critical area for future research in green synthesis.

Exploration of Novel Reaction Pathways and Catalysis

Exploring novel reaction pathways and catalytic systems is crucial for developing more efficient and selective methods for synthesizing this compound and its derivatives. The search results provide insights into existing reaction types and the potential for new catalytic approaches.

This compound can undergo various reactions, including oxidation, reduction, and substitution reactions on the benzene (B151609) ring . Its carboxylic acid group also enables salt formation or further derivatization . Research into the mechanism of aromatic hydrocarbon acylation by substituted benzoic acids, including 2-alkylbenzoic acids, has shown that the ortho substituent plays a relevant role and that catalysts like aluminum chloride can act as both catalysts and reagents unlp.edu.ar. Understanding these mechanisms can inform the design of new catalytic systems.

Catalytic hydrogenation is presented as a method for synthesizing 2-amino-6-ethylbenzoic acid from precursors like 7-amino-3-methylphtalide or 7-amino-3-hydroxy-3-methylphtalide using Raney nickel or palladium-based catalysts google.com. A concise synthesis of 2-amino-6-ethylbenzoic acid via a one-step catalytic hydrogenation of the triethylammonium (B8662869) salt of 2-acetyl-6-nitrobenzoic acid has also been developed acs.org. These examples highlight the potential of catalytic hydrogenation for modifying related structures to obtain functionalized benzoic acid derivatives.

Future research could focus on:

Developing highly selective catalysts for the direct ethylation of benzoic acid or the carboxylation of ethylbenzene (B125841) at the ortho position.

Investigating novel homogeneous or heterogeneous catalytic systems, including organocatalysis or biocatalysis, for the synthesis of this compound with improved efficiency and reduced environmental impact.

Exploring cascade reactions or one-pot synthesis strategies that combine multiple steps, such as alkylation and oxidation, into a single process.

Sustainable Chemical Synthesis of this compound Derivatives

The sustainable synthesis of this compound derivatives is important due to their potential applications in pharmaceuticals, agrochemicals, and materials science . Research in this area focuses on developing methods that are atom-economical, energy-efficient, and utilize renewable resources where possible.

Methods for synthesizing derivatives often involve reactions of the carboxylic acid group or modifications of the aromatic ring. For instance, this compound can be converted to its acyl chloride intermediate, which then reacts with amines to form amides . Direct condensation with amines is another route to amides . The synthesis of 2-ethylbenzamide from this compound has been explored using Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation to enhance efficiency and yield .

The development of sustainable methods for introducing diverse functionalities onto the this compound scaffold is a key research area. This could involve:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) using halogenated this compound derivatives, employing greener solvents and ligand systems.

C-H functionalization strategies to directly introduce substituents onto the aromatic ring, minimizing the need for pre-functionalized starting materials.

Utilizing biocatalysts or enzymes for the selective modification of this compound or its precursors.

Developing methods for the synthesis of chiral derivatives through asymmetric catalysis or biocatalysis, as this compound has been used as a substrate for microbial asymmetric synthesis of (S)-3-methylphthalide lookchem.comsigmaaldrich.com.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Ethylbenzoic acid critical for experimental design?

- Answer : this compound (CAS 612-19-1) has a molecular weight of 150.17 g/mol, a density of 1.114 g/cm³ at 20°C, and a melting point of 62–66°C . These properties dictate solvent selection (e.g., polar aprotic solvents for reactions), storage conditions (room temperature, inert atmosphere), and handling precautions (avoiding moisture due to carboxylic acid reactivity). For crystallization studies, its low melting point necessitates controlled cooling rates to obtain high-purity crystals.

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

- Answer : A common method involves esterification of salicylic acid derivatives with ethyl alcohol under acidic catalysis (e.g., concentrated H₂SO₄) . To optimize yield:

- Use a molar ratio of 1:2 (salicylic acid derivative to ethanol) with reflux at 80–100°C.

- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.

- Purify via recrystallization from ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

- X-ray crystallography : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve the ortho-ethyl substitution pattern and hydrogen-bonding networks. Refinement with SHELXL (as in Sheldrick’s protocols) ensures structural accuracy .

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.3–1.5 ppm (ethyl CH₃), δ 2.6–2.8 ppm (ethyl CH₂), and δ 12.1 ppm (carboxylic acid proton) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Contradictions often arise from variability in assay conditions or compound purity. To address this:

- Standardize bioassays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and control for pH (carboxylic acids are pH-sensitive) .

- Quantify heterogeneity : Apply Higgins’ I² statistic to meta-analyses of published data. For example, if I² > 50%, subgroup analyses by derivative functional groups (e.g., hydroxyl vs. amino substituents) can identify confounding factors .

Q. What strategies improve reproducibility in catalytic applications of this compound?

- Answer :

- Precatalyst characterization : Ensure purity (>98% by HPLC) and confirm metal coordination (e.g., via EDX for Pd complexes) .

- Reaction monitoring : Use in-situ Raman spectroscopy to track intermediates (e.g., acyloxy radicals in oxidation reactions) .

- Data reporting : Follow Beilstein Journal guidelines: report full experimental details (solvent batches, stirring rates) in supplementary materials to enable replication .

Q. What computational methods predict reaction pathways for this compound in complex systems?

- Answer :

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) for electrophilic substitution reactions. Compare with experimental kinetic data (e.g., Hammett plots for substituent effects) .

- Retrosynthetic analysis : Use tools like Reaxys to identify feasible precursors (e.g., ethylbenzene derivatives) and evaluate synthetic accessibility scores .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., antioxidant vs. pro-oxidant effects), employ Cochrane Collaboration’s risk-of-bias tool to assess study validity, focusing on blinding and randomization .

- Crystallography Reproducibility : Deposit CIF files in the Cambridge Structural Database (CSD) and validate using checkCIF to flag unresolved electron density peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.